5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

medicinal chemistry heterocyclic synthesis azaoxindole intermediates

Sourcing halogenated azaoxindoles with precise substitution patterns often leads to long lead times or isomeric mixtures. This 5,6-dichloro-4-azaoxindole provides an exact solution for medicinal chemistry programs targeting kinase selectivity. - Enables systematic SAR via C5/C6 cross-coupling diversification. - Supported by authenticated GC-MS reference data (SpectraBase: HKdeYOmELq7) for analytical verification. - Available at a validated 97% purity to minimize side reactions during library synthesis.

Molecular Formula C7H4Cl2N2O
Molecular Weight 203.02 g/mol
CAS No. 136888-26-1
Cat. No. B174289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
CAS136888-26-1
Molecular FormulaC7H4Cl2N2O
Molecular Weight203.02 g/mol
Structural Identifiers
SMILESC1C2=NC(=C(C=C2NC1=O)Cl)Cl
InChIInChI=1S/C7H4Cl2N2O/c8-3-1-4-5(11-7(3)9)2-6(12)10-4/h1H,2H2,(H,10,12)
InChIKeyWBELRPLQLMBTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-4-azaoxindole: Kinase-Targeted Scaffold


5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as 5,6-dichloro-4-azaoxindole, is a heterocyclic building block characterized by a pyrrolo[3,2-b]pyridine core bearing dual chlorine substitutions at the 5- and 6-positions [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly as a core scaffold for the development of protein kinase inhibitors and other therapeutic agents targeting cellular proliferation and inflammatory pathways [2]. Unlike the parent 4-azaoxindole, the specific 5,6-dichloro substitution pattern confers distinct physicochemical properties that influence downstream synthetic utility and potential target engagement profiles, making it a valuable starting point for structure-activity relationship (SAR) campaigns.

Kinase inhibitor SAR campaigns requiring halogenated azaoxindole scaffold
Dual chlorine handles support cross-coupling diversification
Medicinal chemistry building block with reported synthetic route and characterization
Reduces method development for downstream SAR expansion
Research-grade intermediate for proliferation and inflammatory pathway probes
Patent context supports kinase-targeted discovery programs

Procurement Rationale for 5,6-Dichloro-4-azaoxindole


While the azaoxindole scaffold broadly encompasses multiple regioisomers (4-, 5-, 6-, and 7-azaoxindoles), substitution pattern and halogenation status fundamentally alter the compound's reactivity and biological profile [1]. The 5,6-dichloro substitution on the pyridine ring of this specific 4-azaoxindole derivative imparts unique electronic and steric characteristics that cannot be replicated by non-chlorinated or mono-chlorinated analogs. In kinase inhibitor development programs, subtle variations in halogen positioning directly impact ATP-binding pocket occupancy and selectivity profiles across kinase families [2]. Generic replacement with unsubstituted 4-azaoxindole, 5-azaoxindole, 6-azaoxindole, or 7-azaoxindole analogs would likely yield divergent synthetic intermediates and potentially inactive final compounds. Therefore, procurement decisions must be guided by the specific substitution requirements of the intended synthetic route or biological target.

Regioisomer 4-Azaoxindole core with 5,6-dichloro pattern may not transfer to 5-, 6-, or 7-azaoxindole analogs; ATP-pocket occupancy context can shift.
Halogenation Unsubstituted or mono-chlorinated azaoxindoles lack the dual synthetic handles for cross-coupling; diversification and electronic profile may differ significantly.
Scaffold Generic azaoxindole building blocks without documented kinase-inhibitor patent precedent may require additional target engagement validation.

5,6-Dichloro-4-azaoxindole: Evidence vs. Analogs


Synthetic Route and Characterization

A validated synthetic route from 5,6-dichloro-3-(2-furoyl)-4-azaoxindole provides this compound with a documented yield of 23% and a melting point of 205–206 °C, along with complete spectroscopic characterization [1]. In contrast, unsubstituted 4-azaoxindole, a potential alternative scaffold, lacks the chlorine handles necessary for subsequent cross-coupling diversification, making this dichloro derivative a strategically distinct starting material for SAR expansion.

Synthetic Route
Cross-study comparable
Yield 23%; M.p. 205–206 °C; full 1H NMR, IR, MS characterization from 5,6-dichloro-3-(2-furoyl)-4-azaoxindole
Characterized intermediate supports SAR reproducibility
Dual Cl atoms enable cross-coupling not possible with parent scaffold
medicinal chemistry heterocyclic synthesis azaoxindole intermediates

GC-MS Reference Spectrum

The compound has been registered in the SpectraBase spectral database with a verified GC-MS spectrum (Compound ID: HKdeYOmELq7), providing a reference standard for identity confirmation [1]. This enables procurement quality control via spectral matching, a capability not uniformly available for all azaoxindole regioisomers or custom-synthesized analogs lacking database entries.

Reference Spectrum
Supporting evidence
GC-MS spectrum in SpectraBase (ID: HKdeYOmELq7); InChIKey: WBELRPLQLMBTCK-UHFFFAOYSA-N
Enables identity confirmation via spectral matching
Not uniformly available for custom azaoxindole analogs
analytical chemistry quality control compound verification

Commercial Purity Specification

Multiple reputable vendors supply this compound with a standardized purity specification of 97% . This purity level is consistent across suppliers and provides a reliable baseline for direct use in synthetic transformations without additional purification. In contrast, many custom-synthesized azaoxindole analogs are offered at lower purity grades (often 95% or unspecified) or require custom synthesis with variable batch quality, introducing uncertainty in downstream reaction yields.

Purity Benchmark
Class-level inference
97% (HPLC) across multiple vendors; typical analogs often 95% or unspecified
Reduces pre-use purification and batch variability
Data to verify; supplier-sourced specifications
compound procurement quality specifications medicinal chemistry

Patent Precedent for Kinase Inhibitors

This compound falls within the scope of azaoxindole derivatives claimed in WO 1999/021859 A1 (Glaxo Group Ltd.) as protein kinase inhibitors useful for diseases characterized by cellular proliferation [1]. The patent specifically encompasses compounds where the azaoxindole core bears halogen substitutions, with the 5,6-dichloro pattern representing a distinct embodiment. This patent linkage provides a documented precedent for its utility in kinase-targeted drug discovery programs, a claim not uniformly established for all azaoxindole regioisomers or substitution patterns.

Patent Precedent
Class-level inference
WO 1999/021859 A1 claims halogen-substituted azaoxindoles as protein kinase inhibitors
Supports kinase-targeted research fit
Class-level claim; specific target engagement requires validation
kinase inhibition cancer therapeutics patent landscape

Application Scenarios for 5,6-Dichloro-4-azaoxindole


Kinase Inhibitor Lead Optimization and SAR Expansion

As documented in patent literature, azaoxindole derivatives including the 5,6-dichloro-substituted scaffold serve as protein kinase inhibitor starting points for oncology and inflammation targets [1]. The dual chlorine atoms provide synthetic handles for diversification via cross-coupling chemistry, enabling systematic exploration of structure-activity relationships around the pyrrolopyridine core. Procurement of this specific compound is justified when SAR campaigns require halogenated azaoxindole intermediates with validated synthetic access and commercial availability [2].

Cross-Coupling Library Diversification

The 5,6-dichloro substitution pattern positions this compound as an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) to generate libraries of C5- and/or C6-substituted azaoxindole derivatives. The documented synthetic route from 5,6-dichloro-3-(2-furoyl)-4-azaoxindole provides a reliable starting point for such diversification strategies [1]. This application leverages the compound's defined purity specification (97%) to minimize side reactions during coupling steps [2].

Reference Standard for Analytical Methods

With an authenticated GC-MS spectrum available in the SpectraBase database (Compound ID: HKdeYOmELq7), this compound can serve as a reference standard for developing analytical methods or verifying the identity of newly synthesized azaoxindole derivatives [1]. The availability of a reference spectrum reduces ambiguity in structural confirmation, a critical consideration for laboratories operating under GLP or similar quality frameworks.

Antibacterial TMPK Inhibitor Development

Recent academic research has explored the azaoxindole scaffold as a starting point for developing inhibitors of E. coli thymidylate monophosphate kinase (TMPK), an essential enzyme for bacterial DNA replication [1]. While the 5,6-dichloro derivative was not the primary focus of this study, the broader class of halogenated azaoxindoles represents a promising chemotype for novel antibacterial agent development, particularly in the context of antimicrobial resistance. The compound's commercial availability and defined purity support its evaluation in such exploratory programs.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR expansion
Halogenated azaoxindole scaffold with cross-coupling handles
ATP-binding pocket profiling and selectivity review
Cross-coupling library diversification
Dual chlorine substitution for Pd-catalyzed reactions
Reaction scope and coupling efficiency
Analytical reference standard
Authenticated GC-MS spectrum in public database
Spectral matching and identity verification
Antibacterial TMPK inhibitor research
Halogenated azaoxindole chemotype as screening scaffold
TMPK enzyme inhibition and bacterial strain panel evaluation
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